H-Cys(Bzl)-OH, also known as S-Benzyl-L-cysteine (CAS: 3054-01-1), is an amino acid derivative where the highly reactive thiol (-SH) side chain of L-cysteine is protected by a benzyl group. This S-protection is the compound's defining feature, preventing unwanted oxidation to disulfides and other side reactions during multi-step chemical syntheses.. Its primary application is as a building block in solid-phase peptide synthesis (SPPS), where the stability of the benzyl group under specific conditions is a critical, process-defining attribute.. Unlike many other protected amino acids, the S-benzyl group exhibits exceptionally high stability towards acids, a property that dictates its selection over other common alternatives.
Direct substitution of H-Cys(Bzl)-OH with seemingly similar compounds often leads to process failure. Using unprotected L-cysteine introduces a reactive thiol prone to uncontrolled oxidation, compromising reaction yield and purity. Substituting with another protected form, such as H-Cys(Trt)-OH (S-trityl-L-cysteine), is also not a simple swap. The trityl (Trt) group is highly acid-labile and is cleaved by trifluoroacetic acid (TFA), whereas the benzyl (Bzl) group is stable under these conditions.. This fundamental difference in chemical stability means the choice of S-protection dictates the entire synthesis and deprotection strategy, particularly in orthogonal schemes for complex peptides. Therefore, H-Cys(Bzl)-OH is procured for its specific stability profile, which is non-interchangeable with more acid-sensitive alternatives.
The S-benzyl protecting group is uniquely stable under acidic conditions that readily cleave other common S-protecting groups. In Boc-based solid-phase peptide synthesis (SPPS), the N-terminal Boc group is repeatedly removed with moderate acid, typically 50% trifluoroacetic acid (TFA) in DCM.. The S-benzyl group is completely stable to these conditions, whereas the widely used S-trityl (Trt) group is not.. The Bzl group requires much stronger acids, such as anhydrous hydrogen fluoride (HF), for cleavage.. This makes H-Cys(Bzl)-OH a required component for Boc-SPPS, where the S-protection must survive multiple TFA cycles.
| Evidence Dimension | Protecting Group Stability to TFA |
| Target Compound Data | S-Benzyl (Bzl) group is stable to repeated treatments with 50% TFA and standard 95% TFA cleavage cocktails. |
| Comparator Or Baseline | S-Trityl (Trt) group is labile and readily cleaved by TFA under the same conditions. |
| Quantified Difference | Qualitatively distinct stability: Stable vs. Labile under identical, process-critical conditions. |
| Conditions | Standard conditions for Boc-group removal (50% TFA/DCM) and final peptide cleavage in Fmoc-SPPS (e.g., TFA/water/TIS 95:2.5:2.5). |
This stability difference is the primary reason for selecting H-Cys(Bzl)-OH for Boc-based peptide synthesis, as using an acid-labile alternative like H-Cys(Trt)-OH would result in premature deprotection and synthesis failure.
Unprotected L-cysteine is highly susceptible to oxidation, readily forming cystine, a disulfide-bonded dimer, in air or under common reaction conditions. This complicates handling, stoichiometry, and leads to impurities. The S-benzyl group in H-Cys(Bzl)-OH physically blocks the thiol, preventing this oxidative side reaction.. This ensures that the cysteine monomer is incorporated into the target molecule as intended, leading to higher process reproducibility and a cleaner product profile compared to syntheses attempted with unprotected L-cysteine.
| Evidence Dimension | Susceptibility to Air Oxidation (Thiol Group) |
| Target Compound Data | Protected thiol group is not susceptible to air oxidation, ensuring monomeric form is maintained. |
| Comparator Or Baseline | Unprotected L-cysteine thiol group readily oxidizes to form cystine disulfide dimer. |
| Quantified Difference | Eliminates a primary degradation and impurity pathway. |
| Conditions | Standard laboratory handling, storage, and reaction workup conditions. |
For any multi-step synthesis, procuring the S-protected form is critical for ensuring process control, accurate stoichiometry, and avoiding difficult-to-remove dimeric impurities.
L-cysteine is highly polar and exhibits poor solubility in many common organic solvents, such as acetonitrile and various alcohols, but is soluble in water.. The introduction of the nonpolar benzyl group in H-Cys(Bzl)-OH significantly alters its solubility profile, rendering it slightly soluble in organic solvents like DMSO and methanol.. This enhanced organo-solubility is a key processability advantage, allowing for its use in a wider range of non-aqueous reaction systems and facilitating homogeneous reaction conditions where unprotected L-cysteine would be unsuitable.
| Evidence Dimension | Solubility Profile |
| Target Compound Data | Slightly soluble in organic solvents such as DMSO and methanol. |
| Comparator Or Baseline | Unprotected L-cysteine has very low solubility in most organic solvents (e.g., acetonitrile, butanol, ethyl acetate). |
| Quantified Difference | Enables use in organic-phase synthesis where the unprotected form is incompatible due to insolubility. |
| Conditions | Standard laboratory temperature and pressure. |
This solubility difference enables homogeneous reaction conditions in common organic synthesis setups, improving reaction kinetics and simplifying process design.
Due to the high stability of the S-benzyl group to repeated TFA treatments, H-Cys(Bzl)-OH is a standard and necessary choice for incorporating cysteine residues in peptides synthesized via the Boc/Bzl strategy.. Its stability ensures the thiol remains protected throughout chain assembly until final, harsh deprotection with reagents like HF.
In Fmoc-SPPS, the S-benzyl group's resistance to standard TFA cleavage makes it a 'permanent' protecting group.. This is intentionally leveraged when the final peptide product is required to have a protected thiol, or when the S-benzyl group is used as a stable anchor for subsequent, post-synthetic modifications.
When synthesizing complex peptides with several disulfide bonds, an orthogonal protection strategy is required. The exceptional stability of the S-benzyl group allows it to serve as the most robust protection, remaining intact while other, more labile groups (e.g., S-Trt, S-Acm) are selectively removed to form the initial disulfide bonds..